N-(2-methoxybenzyl)-N-methyl-2-furamide
Description
N-(2-Methoxybenzyl)-N-methyl-2-furamide is a synthetic furan-derived amide characterized by a 2-methoxybenzyl group and a methyl substituent on the nitrogen atom. The compound’s furamide core distinguishes it from benzamide derivatives, and the N-(2-methoxybenzyl) group may influence its reactivity, solubility, or biological targeting. Similar compounds, such as fenfuram (a fungicide) and benzimidazole-based anti-parasitic agents, highlight the importance of substituent modifications in determining function .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-15(14(16)13-8-5-9-18-13)10-11-6-3-4-7-12(11)17-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVQXNSPEHFUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fenfuram (2-Methyl-N-phenyl-3-furancarboxamide)
- Structure : Fenfuram features a phenyl group directly attached to the amide nitrogen, contrasting with the target compound’s 2-methoxybenzyl and methyl substituents.
- Applications: Fenfuram is a commercial fungicide, indicating that furancarboxamides can exhibit potent biocidal activity.
- Synthesis : Fenfuram is synthesized via condensation of 3-furancarboxylic acid derivatives with aniline, whereas the target compound likely requires 2-furancarbonyl chloride and N-methyl-2-methoxybenzylamine.
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8)
- Structure : This benzimidazole derivative shares an N-(2-methoxyphenyl) group but lacks the furamide backbone.
- Applications : Demonstrated anti-Leishmania activity, suggesting that methoxyaryl substituents can enhance drug-likeness in parasitic therapies. The target compound’s furamide core may offer metabolic stability advantages over benzimidazoles .
- Synthesis : Prepared via cyclization reactions, differing from the amide coupling likely used for the target compound.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : A benzamide with an N,O-bidentate directing group, contrasting with the furamide’s heterocyclic core.
- Applications : Utilized in metal-catalyzed C–H functionalization due to its directing group. The target compound’s 2-methoxybenzyl group may similarly coordinate metals, but its furan ring could alter electronic properties .
NBOMe Derivatives (e.g., 25iP-NBOMe)
- Structure : Share the N-(2-methoxybenzyl) group but incorporate phenethylamine backbones.
- Analytical Comparison : Mass spectrometry fragmentation of the N-(2-methoxybenzyl) group produces characteristic ions (e.g., m/z = 121.0648), a pattern likely observable in the target compound. The methyl group on the target’s amide nitrogen may introduce additional fragmentation pathways .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Analytical Signatures
Key Research Findings
- Substituent Impact : The 2-methoxybenzyl group enhances metal-binding capacity (as seen in catalytic applications) and may improve blood-brain barrier penetration in pharmaceuticals .
- Biological Activity : Methoxyaryl and furan motifs are recurrent in agrochemicals (e.g., fenfuram) and anti-parasitics (e.g., Compound 8), suggesting dual utility for the target compound .
- Synthetic Challenges : N-methylation and methoxybenzyl introduction require precise stoichiometry to avoid side products, as observed in analogous syntheses .
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